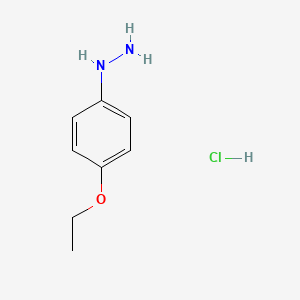![molecular formula C10H13BrS B1314133 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene CAS No. 76542-18-2](/img/structure/B1314133.png)
1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene, also known as 4-bromo-2-methylthiobenzene, is a compound that is used in a variety of scientific research applications. It is an important intermediate compound in organic synthesis, as it can be used to produce a variety of products with different functional groups. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, it is used as a reagent in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Structural Applications
1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene is used as a precursor in the stereospecific syntheses of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene. This compound facilitates the formation of indenyl-sulfanyl and -sulfinyl complexes of Rhodium(III) with potential applications in catalysis and material sciences (Baker et al., 2012).
Molecular Electronics
In the field of molecular electronics, 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene serves as a foundational building block. It's used to synthesize oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial for developing molecular circuits and devices (Stuhr-Hansen et al., 2005).
Material Science and Coordination Chemistry
In material science, this chemical is instrumental in constructing copper metal–organic systems. It's involved in synthesizing various flexible dicarboxylate ligands, leading to the formation of metal–organic complexes with distinct structural properties (Dai et al., 2009).
Supramolecular Architecture
The compound also plays a role in the supramolecular architecture, where it's involved in creating crystalline forms of different benzaldehyde Schiff bases. These forms have unique crystal packings stabilized by weak C–H···O hydrogen bonds and van der Waals interactions, which are significant in the field of crystal engineering and design (Qian et al., 2012).
properties
IUPAC Name |
1-bromo-4-(2-methylpropylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUDDUCAJYPPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501202 |
Source


|
| Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76542-18-2 |
Source


|
| Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

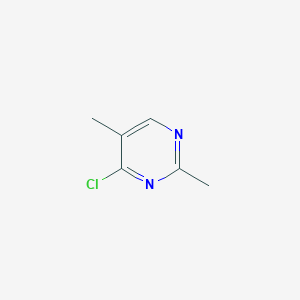
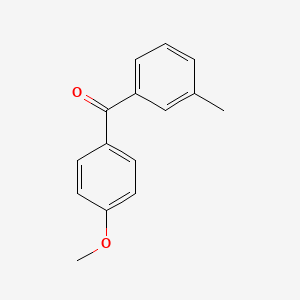

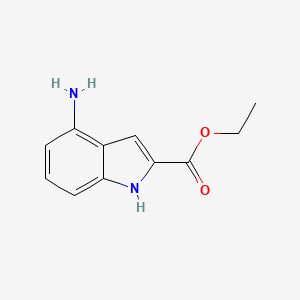
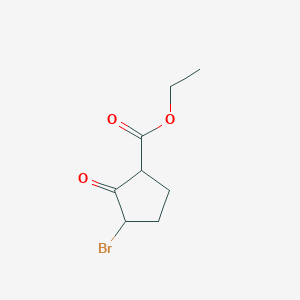

![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)
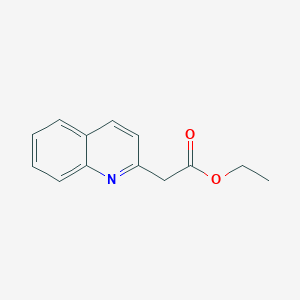
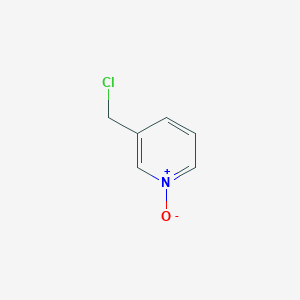


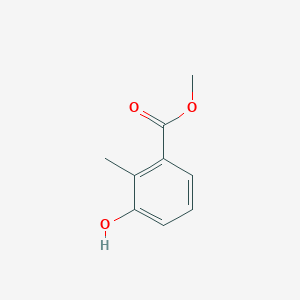
![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
